

# Application Notes and Protocols for <sup>15</sup>N HSQC NMR Experiments with Labeled Peptides

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## Compound of Interest

Compound Name: Fmoc-His(Trt)-OH-<sup>15</sup>N<sub>3</sub>

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## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at an atomic level. The Heteronuclear Single Quantum Coherence (HSQC) experiment, particularly the <sup>15</sup>N-HSQC, is a cornerstone of biomolecular NMR. This experiment provides a "fingerprint" of a peptide or protein, with each peak in the 2D spectrum corresponding to a specific amide group in the molecule's backbone or side chains.[1][2][3] By isotopically labeling peptides with <sup>15</sup>N, researchers can readily monitor changes in the chemical environment of each amino acid residue upon interaction with binding partners, such as small molecules, proteins, or nucleic acids.[4] These changes, observed as chemical shift perturbations (CSPs), provide valuable insights into binding interfaces, conformational changes, and can be used to determine binding affinities, making <sup>15</sup>N-HSQC a critical tool in drug discovery and development.[1][3][5]

This document provides detailed application notes and protocols for performing and analyzing <sup>15</sup>N HSQC NMR experiments with labeled peptides.

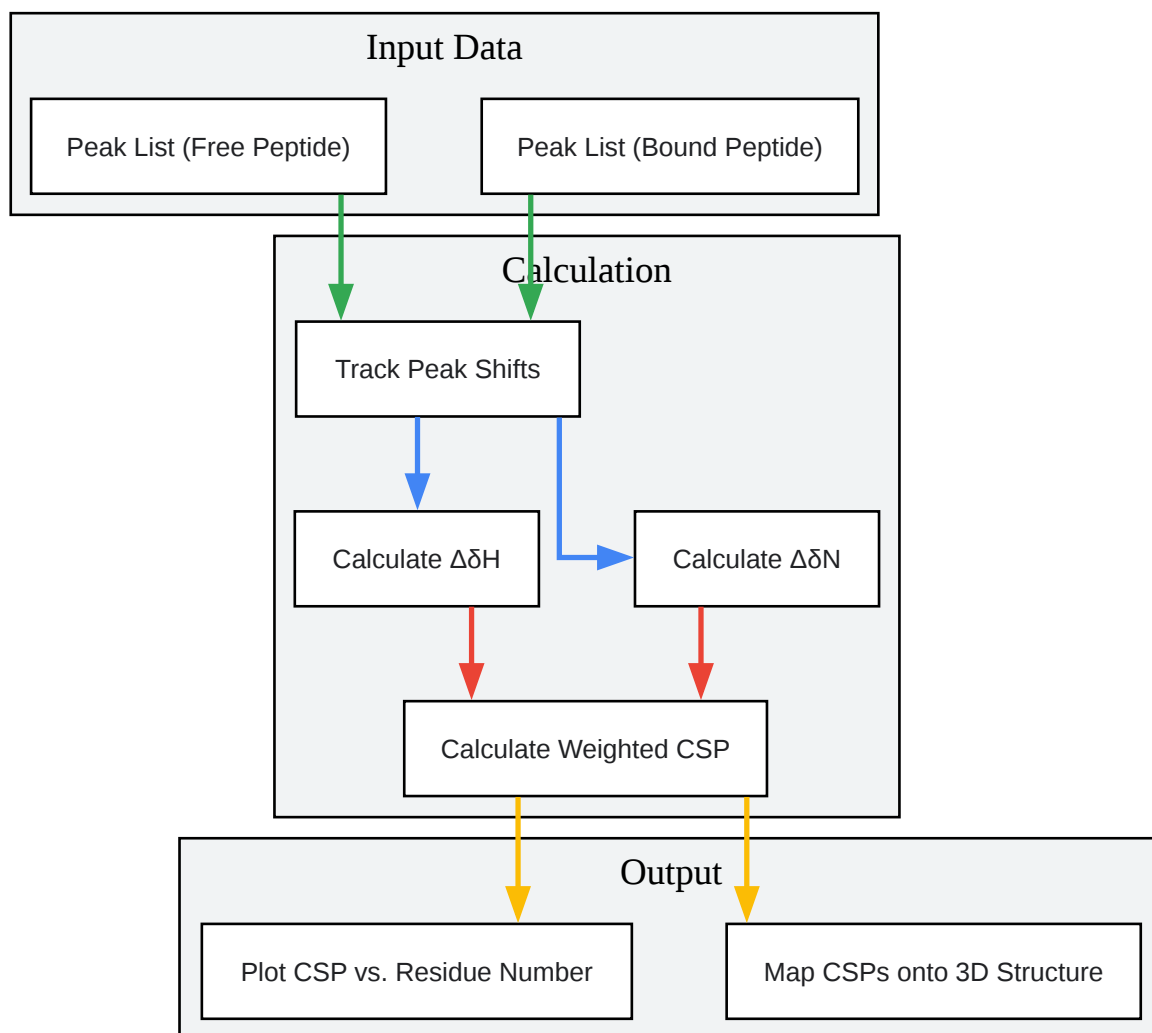
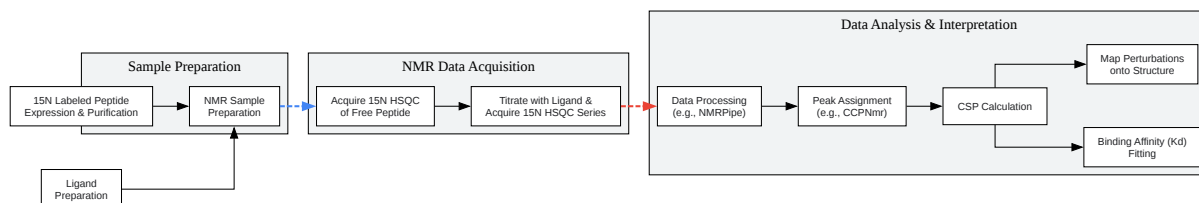
## Applications in Drug Discovery and Development

- **Binding Site Mapping:** Identifying the specific amino acid residues of a peptide that are involved in the interaction with a drug candidate.[5]

- **Fragment-Based Screening:** Screening libraries of small molecule fragments to identify binders to a peptide target.[\[1\]](#)
- **Determination of Binding Affinity ( $K_d$ ):** Quantifying the strength of the interaction between a peptide and a ligand by titrating the ligand and monitoring the chemical shift perturbations.[\[5\]](#)
- **Conformational Change Analysis:** Detecting structural rearrangements in a peptide upon ligand binding.
- **Target Validation:** Confirming the interaction of a drug candidate with its intended peptide target.

## Experimental Workflow Overview

The general workflow for a  $^{15}\text{N}$  HSQC-based peptide interaction study involves several key stages, from sample preparation to data analysis and interpretation.



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## References

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